molecular formula C5H9ClF3N B2379279 (3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride CAS No. 2227198-24-3

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride

Cat. No.: B2379279
CAS No.: 2227198-24-3
M. Wt: 175.58
InChI Key: NIAIUSFJVYYGNP-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C5H9ClF3N It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, including the use of visible light and photoredox catalysts .

Industrial Production Methods

Industrial production methods for (3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride often involve large-scale chemical reactions using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, which acts as a trifluoromethyl radical precursor . Visible light and photoredox catalysts are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the S-trifluoromethylation of thiophenols can produce various trifluoromethylated products .

Scientific Research Applications

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride is unique due to its specific chiral configuration and the presence of the trifluoromethyl group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAIUSFJVYYGNP-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227198-24-3
Record name (3S)-3-(trifluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.